
1,1,1-Trifluoro-4-phenylbutane-2,3-diamine
説明
“1,1,1-Trifluoro-4-phenylbutane-2,3-diamine” is a chemical compound with the molecular formula C10H13F3N2 . It is a colorless liquid at room temperature .
Molecular Structure Analysis
The InChI code for “1,1,1-Trifluoro-4-phenylbutane-2,3-diamine” is1S/C10H13F3N2/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8-9H,6,14-15H2 . This indicates that the molecule consists of a butane-2,3-diamine backbone with a trifluoro group at the 1-position and a phenyl group at the 4-position. Physical And Chemical Properties Analysis
“1,1,1-Trifluoro-4-phenylbutane-2,3-diamine” has a molecular weight of 218.22 . It is a liquid at room temperature and should be stored at 4°C .科学的研究の応用
Trifluoromethylated Oxaphospholanes Synthesis
Ratner et al. (1997) explored the synthesis of trifluoromethylated 1,2λ5σ4-oxaphospholanes, which involved reacting 4,4,4-trifluoro-3-hydroxy-1-phenylbutane-1-one with dichlorophosphines. This process yielded phosphonites and eventually led to the formation of 1,2λ5σ4-oxaphospholanes, with their molecular structure determined through X-ray diffraction (Ratner et al., 1997).
Formation of Tetradentate Schiff Base Ligands
Bhowmik et al. (2011) demonstrated the formation of tetradentate Schiff base ligands through the condensation of 1,2-diaminopropane and 1-phenylbutane-1,3-dione, subsequently used in metal complexes with nickel(II) and copper(II) (Bhowmik, Drew, & Chattopadhyay, 2011).
Synthesis of Fluorine-Containing Heterocycles
Kamitori (2001) focused on creating trifluoromethylquinoxalines and trifluoromethylpyrazines using 1,1,1-trifluoro-2,3-alkanediones and diamines. This method highlights the use of 1,1,1-trifluoro-4-phenylbutane-2,3-diamine as an intermediate in synthesizing fluorine-containing heterocycles (Kamitori, 2001).
Applications in Polymer Synthesis
Yin et al. (2005) synthesized novel fluorinated polyimides using a diamine monomer derived from trifluoroacetophenone. These polyimides exhibited good solubility, thermal stability, and mechanical properties, indicating potential applications in high-performance materials (Yin et al., 2005).
Stereocontrolled Nitrogen Nucleophiles Addition
Turconi et al. (2006) investigated the Michael-like addition of nitrogen nucleophiles to 3,3,3-trifluoro-1-nitropropene, achieving complete diastereoselectivity. This research highlights the potential for stereocontrolled synthesis involving fluorinated compounds (Turconi, Lebeau, Paris, & Mioskowski, 2006).
High Optical Transparency and Low Dielectric Constant Polyimides
Tao et al. (2009) synthesized highly fluorinated polyimides that showed great solubility, thermal stability, and optical transparency. These properties suggest their use in electronic and optoelectronic applications (Tao, Yang, Liu, Fan, & Yang, 2009).
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
1,1,1-trifluoro-4-phenylbutane-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8-9H,6,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVAVUSJVMSJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(F)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4-phenylbutane-2,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1422235.png)
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422237.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1422240.png)
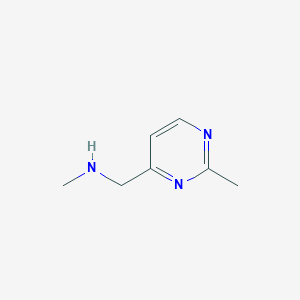
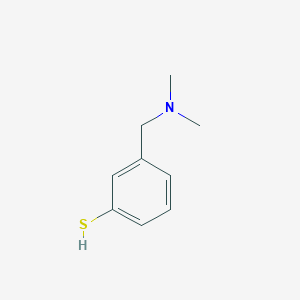
![(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride](/img/structure/B1422243.png)
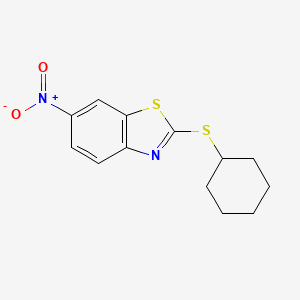
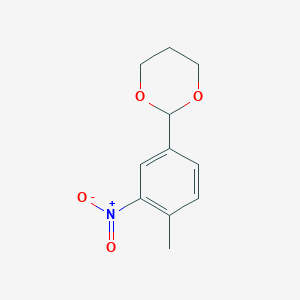
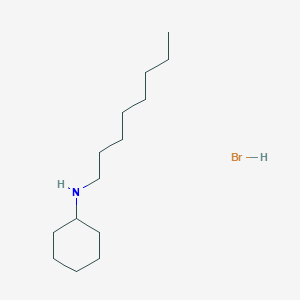
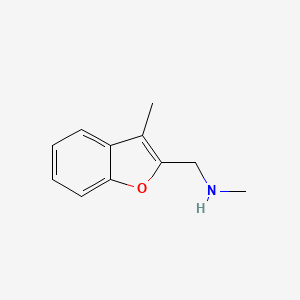
![[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B1422252.png)
![6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol](/img/structure/B1422254.png)
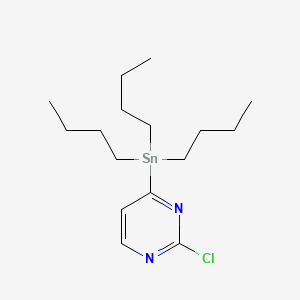
![Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride](/img/structure/B1422258.png)